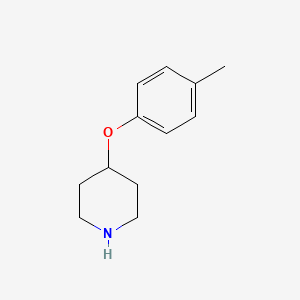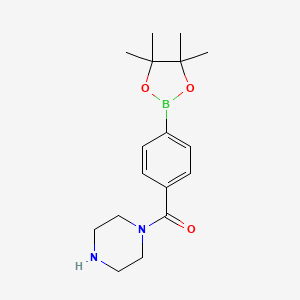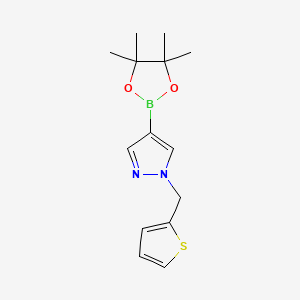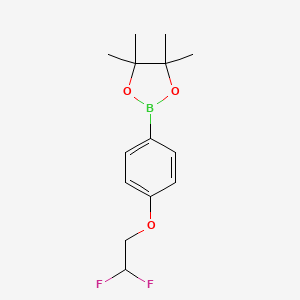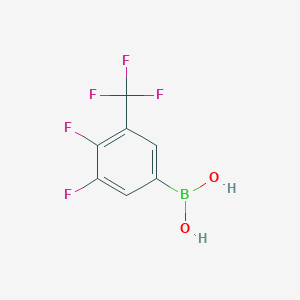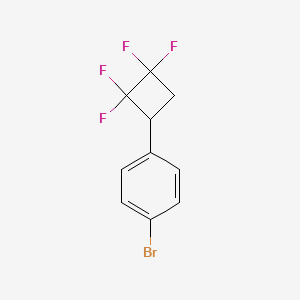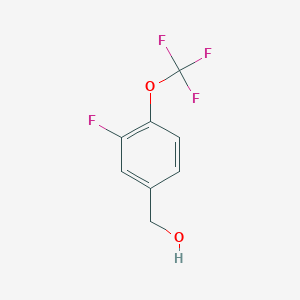
(3-Fluoro-4-(trifluoromethoxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Fluoro-4-(trifluoromethoxy)phenyl)methanol” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-(trifluoromethoxy)phenyl)methanol” can be represented by the SMILES stringFC1=C(C(F)(F)F)C=CC(CO)=C1 . The InChI representation is 1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 . - Empirical Formula (Hill Notation): C8H6F4O
- Molecular Weight: 194.13
- Form: Solid
- Density: 1.4±0.1 g/cm3
- Boiling Point: 168.0±40.0 °C at 760 mmHg
- Vapour Pressure: 2.2±0.3 mmHg at 25°C
- Enthalpy of Vaporization: 38.8±3.0 kJ/mol
- Flash Point: 54.2±18.0 °C
- Index of Refraction: 1.451
- Molar Refractivity: 40.7±0.4 cm3
- Polar Surface Area: 9 Å2
- Polarizability: 16.1±0.5 10-24 cm3
- Surface Tension: 29.8±5.0 dyne/cm
- Molar Volume: 151.0±5.0 cm3
科学的研究の応用
1. Interaction with Fluorophenylacetylenes
Research by Maity, Maity, and Patwari (2011) explored the interaction of alcohols, including methanol, with fluorophenylacetylenes. They found that methanol forms a cyclic complex with fluorophenylacetylenes, demonstrating unique hydrogen bonding behavior influenced by fluorine substitution on the phenyl ring. This study highlights the potential of (3-Fluoro-4-(trifluoromethoxy)phenyl)methanol in understanding complex molecular interactions involving fluorinated compounds (Maity, Maity, & Patwari, 2011).
2. Fluorofunctionalization of Alkenes
Stavber, Zupan, Poss, and Shia (1995) discussed the effectiveness of 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in introducing fluorine atoms into organic molecules. This reagent can be linked to the potential applications of (3-Fluoro-4-(trifluoromethoxy)phenyl)methanol in organic synthesis, particularly in fluorofunctionalization of alkenes (Stavber, Zupan, Poss, & Shia, 1995).
3. Tetrafluoroethylidene Source
The work of Seyferth and Murphy (1973) on phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury as a source of tetrafluoroethylidene suggests potential applications of (3-Fluoro-4-(trifluoromethoxy)phenyl)methanol in producing fluoroalkylated compounds, which are valuable in various chemical syntheses (Seyferth & Murphy, 1973).
4. Molecular Logic Devices
Research by ZammitRamon et al. (2015) on 1,3,5-Triarylpyrazolines as pH-driven molecular logic devices indicates the potential use of (3-Fluoro-4-(trifluoromethoxy)phenyl)methanol in developing molecular sensors or switches. Their study focused on the photophysical properties of such compounds, which could be extended to understanding the properties of related fluoro-methoxy compounds (ZammitRamon et al., 2015).
5. Fuel Cell Applications
Kim, Robertson, and Guiver (2008) synthesized sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications using compounds related to (3-Fluoro-4-(trifluoromethoxy)phenyl)methanol. Their research underscores the potential of such fluorinated compounds in enhancing the properties of materials for energy conversion (Kim, Robertson, & Guiver, 2008).
Safety And Hazards
特性
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWURSIMNFATYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590635 |
Source


|
| Record name | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(trifluoromethoxy)phenyl)methanol | |
CAS RN |
886498-99-3 |
Source


|
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)




